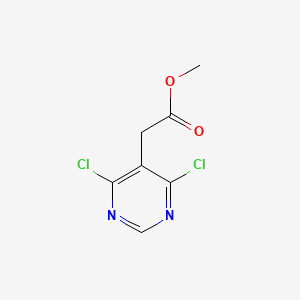

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHWGOUAAWDYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709475 | |

| Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171096-33-6 | |

| Record name | Methyl 4,6-dichloro-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171096-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details a feasible synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization of the target molecule.

Introduction

This compound, with the chemical formula C₇H₆Cl₂N₂O₂, is a substituted pyrimidine derivative.[1] The presence of reactive chloro groups and an ester functionality makes it a versatile building block for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry. This guide will focus on a practical and accessible method for its preparation and the analytical techniques required to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 171096-33-6 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | |

| InChI | InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | [1] |

| SMILES | COC(=O)CC1=C(N=CN=C1Cl)Cl | [1] |

Synthesis Methodology

The most direct and practical approach for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. This starting material is commercially available, making this a convenient route for most research laboratories.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Fischer-Speier esterification of 2-(4,6-dichloropyrimidin-5-yl)acetic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for Fischer esterification and should be optimized for the specific substrate.[3][4][5][6][7]

Materials:

-

2-(4,6-dichloropyrimidin-5-yl)acetic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask, suspend 2-(4,6-dichloropyrimidin-5-yl)acetic acid (1.0 eq.) in anhydrous methanol (20-30 eq., serving as both reactant and solvent).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).

-

Attach a reflux condenser and heat the mixture to a gentle reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Characterization

Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic data based on the chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons in this compound are summarized in Tables 2 and 3, respectively. These predictions are based on standard chemical shift values and increments for similar structural motifs.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Singlet | 1H | Pyrimidine-H |

| ~ 3.9 | Singlet | 2H | -CH₂- |

| ~ 3.7 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 160 | C-Cl (pyrimidine) |

| ~ 158 | C-H (pyrimidine) |

| ~ 130 | C-CH₂ (pyrimidine) |

| ~ 53 | -OCH₃ |

| ~ 35 | -CH₂- |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carbomethoxy group (-COOCH₃, M-59).

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺ (with characteristic Cl₂ isotope pattern) |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 5.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2950 | C-H stretch (aliphatic) |

| ~ 1740 | C=O stretch (ester) |

| ~ 1550, 1450 | C=C, C=N stretch (pyrimidine ring) |

| ~ 1200 | C-O stretch (ester) |

| ~ 800 | C-Cl stretch |

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The described Fischer esterification of the commercially available carboxylic acid offers a straightforward route to this valuable synthetic intermediate. The provided predicted analytical data will aid researchers in confirming the successful synthesis and purity of the target compound, facilitating its use in further drug discovery and development efforts. It is recommended that researchers perform their own full characterization to confirm these predictions.

References

- 1. This compound | C7H6Cl2N2O2 | CID 54165419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 171096-33-6|this compound|BLD Pharm [bldpharm.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted pyrimidine derivative with the molecular formula C7H6Cl2N2O2.[1] Its chemical structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are computed.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2O2 | PubChem[1] |

| Molecular Weight | 221.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 171096-33-6 | PubChem[1] |

| Appearance | Solid (form not specified) | CymitQuimica[2] |

| Purity | 97% | CymitQuimica[2] |

| InChI | InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | PubChem[1] |

| InChIKey | ORHWGOUAAWDYFP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)CC1=C(N=CN=C1Cl)Cl | PubChem[1] |

| Monoisotopic Mass | 219.9806328 Da | PubChem[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[3] |

Spectral Data

While specific spectral data sets for this compound are not publicly available in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3] General knowledge of similar structures suggests the following expected spectral characteristics:

-

¹H NMR: Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the methylene protons (singlet, ~3.8 ppm), and the pyrimidine proton (singlet, ~8.5-9.0 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrimidine ring (with those bearing chlorine atoms being significantly deshielded), the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Predicted m/z values for various adducts are available.[4]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electron-deficient nature of the dichloropyrimidine ring and the presence of the reactive ester and methylene groups.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the ring facilitates this reaction. The positions C4 and C6 are activated for nucleophilic attack.

Generally, reactions with amines, thiols, and alkoxides can lead to the mono- or di-substituted products. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[5][6] For instance, in reactions with amines, the use of a weak base may favor substitution at one position, while a strong base might lead to di-substitution or reaction at the other position.[5] Palladium catalysis can also be employed to facilitate the amination of chloropyrimidines.[7]

Caption: General pathway for nucleophilic aromatic substitution.

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions such as hydrolysis and transesterification.

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. Basic hydrolysis is likely to proceed via a standard saponification mechanism.[8]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Caption: Hydrolysis and transesterification of the ester group.

Reactivity of the Active Methylene Group

The methylene group (CH₂) adjacent to both the pyrimidine ring and the carbonyl group is activated and can be deprotonated by a suitable base. The resulting carbanion is a nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in the provided search results. However, based on general procedures for similar compounds, the following methodologies can be proposed.

General Procedure for Nucleophilic Aromatic Substitution (Amination)

A solution of this compound in a suitable solvent (e.g., ethanol, THF, or acetonitrile) is treated with one equivalent of the desired amine.[6] A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to scavenge the HCl generated during the reaction.[6] The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC or LC-MS.[6] The product is then isolated by an appropriate workup procedure, which may involve extraction and purification by column chromatography. To achieve di-substitution, an excess of the amine and/or a stronger base and higher temperatures may be required.

Caption: Workflow for a typical SNAr amination reaction.

General Procedure for Ester Hydrolysis

To a solution of this compound in a mixture of a water-miscible solvent (e.g., methanol or THF) and water, is added an excess of a base such as lithium hydroxide or sodium hydroxide. The reaction is stirred at room temperature until completion. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration and purified by recrystallization.

Safety and Handling

This compound is associated with several hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with multiple reactive sites that can be selectively functionalized. Its dichloropyrimidine core is amenable to nucleophilic aromatic substitution, while the ester and active methylene groups provide further handles for chemical modification. This guide provides a foundational understanding of its properties and reactivity to aid in the design and execution of synthetic strategies for novel chemical entities. Further experimental investigation is warranted to fully characterize its properties and reaction scope.

References

- 1. This compound | C7H6Cl2N2O2 | CID 54165419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 171096-33-6|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H6Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Technical Guide: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 171096-33-6) - A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, with CAS number 171096-33-6, is a crucial chemical intermediate in the synthesis of various heterocyclic compounds, most notably the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. While the compound itself has no reported direct biological activity, its utility as a building block for potent and selective kinase inhibitors places it in a significant position within medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in synthesis, and an exploration of the biological activities and associated signaling pathways of the compounds derived from it.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| CAS Number | 171096-33-6 | N/A |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | N/A |

| Molecular Weight | 221.04 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Solid | N/A |

| Purity | Typically >95% | N/A |

Synthesis and Application

The primary application of this compound is as a starting material for the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. This is achieved through a cyclization reaction with a suitably substituted benzylamine.[1]

Experimental Protocol: Synthesis of 7-substituted-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

This protocol is based on the methodology described by Kókai et al. for the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.[1]

Materials:

-

This compound

-

Appropriately substituted benzylamine (e.g., (2,4-dimethoxyphenyl)methanamine or α-methylbenzylamine)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the appropriately substituted benzylamine to the solution. The molar ratio of the amine to the acetate is typically 1:1 or with a slight excess of the amine.

-

Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-substituted-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Biological Context: A Precursor to Potent Kinase Inhibitors

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, synthesized from this compound, is a core structure in a variety of potent and selective kinase inhibitors. These inhibitors target key enzymes involved in cell signaling pathways that are often dysregulated in diseases such as cancer.

PI3Kα/mTOR Inhibition

Derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been designed and synthesized as inhibitors of phosphoinositide 3-kinase α (PI3Kα) and the mammalian target of rapamycin (mTOR).[2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Below is a simplified representation of the PI3K/mTOR signaling pathway and the points of inhibition by the synthesized compounds.

Caption: PI3K/mTOR signaling pathway with inhibition points.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has also been utilized to develop highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDKs are a family of protein kinases that are critical for the regulation of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Selective CDK2 inhibition is a promising therapeutic strategy, particularly in cancers that have developed resistance to CDK4/6 inhibitors.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition.

Caption: Role of CDK2 in the G1/S cell cycle transition.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess intrinsic biological activity, its role in the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is of significant interest to the drug discovery community. The derivatives of this scaffold have demonstrated potent and selective inhibition of key cancer-related targets such as PI3Kα, mTOR, and CDK2. This technical guide provides researchers with the fundamental information required to utilize this compound in the development of novel therapeutics. Further exploration of this chemical space may lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate" molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic pathway for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

The compound with the IUPAC name This compound is a derivative of pyrimidine.[1] The core of the molecule is a pyrimidine ring, which is substituted with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5.

The 2D structure of this compound is as follows:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are computationally derived and provide essential information for handling and characterization of the compound.[1]

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol [1][2][3] |

| IUPAC Name | This compound[1] |

| CAS Number | 171096-33-6[1][2] |

| InChI | InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3[1][3] |

| InChIKey | ORHWGOUAAWDYFP-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | COC(=O)CC1=C(N=CN=C1Cl)Cl[1] |

| Appearance | Solid[3] |

| Purity | 97%[3] |

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Considerations for Synthesis

The synthesis of pyrimidine derivatives often involves multi-step processes. For the synthesis of the title compound, a plausible approach would involve the following key transformations:

-

Pyrimidine Ring Formation: Condensation of a 1,3-dicarbonyl compound (or a derivative) with an amidine or urea. For a 5-substituted pyrimidine, a substituted malonic ester could be a starting point.

-

Chlorination: The conversion of hydroxyl groups on the pyrimidine ring to chloro groups is a common step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Side Chain Introduction: The introduction of the acetate group at the 5-position could be achieved through various C-C bond-forming reactions.

Example Protocol for a Related Dichloropyrimidine Synthesis

While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine. This illustrates the key chlorination step.[4]

Materials:

-

4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

-

Thionyl chloride (18.9 g, 0.16 mol)

-

Acetonitrile

-

Ice water

Procedure:

-

To a solution of thionyl chloride in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine.

-

Stir the reaction mixture at 80 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into 50 g of ice water.

-

The precipitated solid is filtered and can be further purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[4]

Safety and Handling

Based on the available hazard information, this compound should be handled with care. The compound is classified with the following hazard statements[1]:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. This guide has provided a summary of its key properties and a plausible synthetic approach. Further research is needed to develop and optimize a specific and detailed experimental protocol for its synthesis and to explore its biological activities.

References

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: A Key Intermediate in the Synthesis of Ticagrelor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a crucial pharmaceutical intermediate, playing a pivotal role in the synthesis of the potent antiplatelet agent, Ticagrelor.[1] Ticagrelor, a P2Y12 receptor antagonist, is instrumental in the prevention of thrombotic events in patients with acute coronary syndrome.[2] The synthesis of Ticagrelor involves a multi-step process where the pyrimidine core of this intermediate serves as a foundational scaffold for the construction of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound and its close analogues in the production of Ticagrelor, complete with experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with the chemical formula C7H6Cl2N2O2.[3] Its structure features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a methyl acetate group at position 5. These reactive chloro groups are susceptible to nucleophilic substitution, a key feature exploited in the synthesis of Ticagrelor.

| Property | Value | Reference |

| CAS Number | 171096-33-6 | [3][4] |

| Molecular Formula | C7H6Cl2N2O2 | [3] |

| Molecular Weight | 221.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Role in Ticagrelor Synthesis

While direct synthesis routes starting from this compound are proprietary and vary, the core synthetic strategy for Ticagrelor consistently involves the use of a highly functionalized dichloropyrimidine derivative. A closely related and commonly cited starting material is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[5][6] The synthesis proceeds through a series of key transformations:

-

Nucleophilic Substitution: The first major step involves the reaction of the dichloropyrimidine derivative with a chiral aminocyclopentanol derivative. This reaction typically displaces one of the chloro groups on the pyrimidine ring.[5]

-

Reduction of the Nitro Group: In syntheses starting with the nitro-substituted pyrimidine, the nitro group is reduced to an amine. This is often achieved using reagents like iron powder in acetic acid.[2][5]

-

Formation of the Triazole Ring: The resulting diamine is then converted to a triazole ring through diazotization, often using a nitrite source.[5][7]

-

Second Nucleophilic Substitution: The remaining chloro group on the pyrimidine ring is then displaced by (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[7][8]

-

Deprotection: Finally, any protecting groups used on the cyclopentane ring are removed to yield the final Ticagrelor molecule.[7]

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Ticagrelor, based on published literature. These protocols may utilize analogues of this compound but illustrate the fundamental chemical transformations.

Protocol 1: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9]dioxol-4-yl)}oxy]-1-ethanol (Analogue Condensation)

This protocol describes the condensation of a dichloropyrimidine with a chiral amine.

-

Materials:

-

4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 kg, 4.19 mol)

-

2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9]dioxol-4-yl)oxy)ethanol (1.69 kg, 4.61 mol)

-

Ethylene glycol (5.0 L)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 g)

-

N,N-Diisopropylethylamine (DIPEA) (2.43 kg, 18.85 mol)

-

Water

-

-

Procedure:

-

To a stirred solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in ethylene glycol, add the chiral amine.

-

Add DBU and DIPEA at 25–30 °C.

-

Slowly raise the reaction temperature to 120–125 °C and maintain for 4–5 hours.

-

Monitor the reaction completion by HPLC.

-

Once complete, cool the reaction mass to 25–30 °C and dilute with water (20 L).[7]

-

Protocol 2: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[5][7][9]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9] dioxal-4-yl}oxy]-1-ethanol (Triazole Formation)

This protocol outlines the formation of the triazole ring.

-

Materials:

-

Product from Protocol 1 (1.0 kg, 2.38 mol)

-

p-Toluenesulfonic acid (TsOH) (0.68 kg, 3.58 mol)

-

Resin-NO2 (2.0 kg)

-

Acetonitrile (5 L)

-

Water (5 L)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of TsOH in water, add resin nitrite and stir for 10–15 minutes.

-

Add a solution of the product from Protocol 1 in acetonitrile.

-

Stir the reaction mass for 20–30 minutes at 25–30 °C.

-

Monitor reaction completion by TLC.

-

Upon completion, filter to remove the resin and wash with DCM.

-

Combine the mother liquor and dilute with water.[7]

-

Protocol 3: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-diflurophenyl)-cyclopropyl]amino}-5(propylthio)-3H-[5][7][9]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][9] dioxal-4-yl}oxy]-1-ethanol (Final Condensation)

This protocol details the final coupling reaction to introduce the difluorophenylcyclopropylamine moiety.

-

Materials:

-

Product from Protocol 2 (1.0 kg, 2.32 mol)

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (0.709 kg, 2.2 mol)

-

Anhydrous K2CO3 (0.640 kg, 4.64 mol)

-

Acetonitrile (7 L)

-

Water

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of the product from Protocol 2 in acetonitrile, add (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and anhydrous K2CO3.

-

Stir at 25–30 °C for 2–3 hours.

-

Monitor reaction completion by HPLC.

-

Upon completion, dilute the reaction mass with water and extract with DCM.[7]

-

Visualizations

Synthesis Pathway of Ticagrelor

Caption: Synthetic pathway of Ticagrelor from a dichloropyrimidine intermediate.

Experimental Workflow for Ticagrelor Synthesis

Caption: A generalized experimental workflow for the synthesis of Ticagrelor.

Logical Relationship of Intermediates

Caption: Logical relationship of key structural components in Ticagrelor.

Conclusion

This compound and its analogues are indispensable intermediates in the pharmaceutical industry, particularly for the synthesis of the life-saving drug Ticagrelor. The reactivity of the dichloropyrimidine core allows for the sequential introduction of complex side chains, ultimately leading to the formation of the final API. The synthetic routes, while complex, are well-established and highlight the importance of this class of heterocyclic compounds in medicinal chemistry. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of pyrimidine-based pharmaceuticals.

References

- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C7H6Cl2N2O2 | CID 54165419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 171096-33-6|this compound|BLD Pharm [bldpharm.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]

- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

The Strategic Role of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a versatile chemical intermediate, has emerged as a critical building block in the synthesis of a new generation of therapeutic agents. Its unique structural features, characterized by a reactive dichloropyrimidine core coupled with a methyl acetate side chain, provide a scaffold for the development of potent and selective inhibitors targeting key signaling pathways implicated in a range of diseases. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound in medicinal chemistry, with a particular focus on its role in the development of the antiplatelet drug Ticagrelor and its potential in the design of Janus kinase (JAK) inhibitors. Detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers and scientists in the field of drug discovery and development.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound (CAS No. 171096-33-6) has garnered significant attention as a key intermediate due to the presence of two reactive chlorine atoms at the 4 and 6 positions.[1] These chlorine atoms can be selectively displaced by various nucleophiles, enabling the construction of diverse molecular architectures. This guide will explore the synthesis and utility of this important intermediate.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 171096-33-6 |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the provided search results, a plausible and chemically sound synthetic route can be inferred from established methods for the preparation of substituted pyrimidines. A common strategy involves the condensation of a three-carbon component with a source of amidine, followed by chlorination.

Proposed Synthetic Pathway

The synthesis likely begins with the reaction of dimethyl malonate and an appropriate amidine source, followed by chlorination to introduce the reactive chloro groups.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar structures.[2][3]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

Under an inert atmosphere (e.g., nitrogen or argon), in a suitably sized reaction vessel, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol under ice bath conditions.

-

The reaction mixture is allowed to warm to room temperature (18-25 °C) and stirred for 3-5 hours.

-

The methanol is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 1-2 with a suitable acid (e.g., HCl).

-

The mixture is stirred at 0 °C for 3-5 hours to induce crystallization.

-

The resulting solid is collected by suction filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.[2]

Step 2: Chlorination to form 4,6-dichloro-2-methylpyrimidine

-

To the 4,6-dihydroxy-2-methylpyrimidine obtained in the previous step, N,N-diethylaniline and dichloroethane are added.

-

The mixture is heated to reflux.

-

A solution of triphosgene in dichloroethane is slowly added, and the reflux is maintained for 6-8 hours.

-

The reaction mixture is then washed, dried, filtered, concentrated, and recrystallized to afford the solid 4,6-dichloro-2-methylpyrimidine.[2]

Note: The direct synthesis of this compound would likely involve a starting material with the acetate side chain already incorporated, such as a derivative of malonic acid. The fundamental steps of cyclization and chlorination would remain conceptually similar.

Application in the Synthesis of Ticagrelor

This compound is a key precursor in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[4] The synthesis of Ticagrelor involves a multi-step process where the dichloropyrimidine core of the intermediate is elaborated to form the final triazolopyrimidine structure.

Synthetic Workflow for Ticagrelor

The following diagram illustrates a representative synthetic workflow for Ticagrelor, highlighting the central role of a dichloropyrimidine intermediate.

References

The Versatile Building Block: A Technical Guide to Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a highly functionalized pyrimidine derivative that serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its unique structural features, including two reactive chlorine atoms and an acetate moiety, make it an attractive starting material for the construction of fused pyrimidine systems, which are prevalent scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of innovative heterocyclic architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol [1] |

| CAS Number | 171096-33-6[1][2] |

| Appearance | Solid |

| IUPAC Name | This compound[1] |

| SMILES | COC(=O)CC1=C(N=CN=C1Cl)Cl[1] |

| InChIKey | ORHWGOUAAWDYFP-UHFFFAOYSA-N[1] |

Synthesis of this compound

A typical procedure involves the reaction of a 4,6-dihydroxypyrimidine precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline as a catalyst. The reaction is typically carried out at elevated temperatures.

Application in Novel Heterocycle Synthesis

The strategic placement of two chlorine atoms on the pyrimidine ring of this compound allows for sequential or simultaneous displacement by various nucleophiles. This reactivity is the cornerstone of its utility in constructing fused heterocyclic systems. The adjacent acetate group can also participate in cyclization reactions, further expanding its synthetic potential.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including protein kinase inhibition.[5][6][7] The synthesis of this heterocyclic system can be achieved through the reaction of a suitably substituted pyrimidine with hydrazine derivatives.

While a specific example starting from this compound is not explicitly detailed in the reviewed literature, a general synthetic pathway can be proposed. The reaction would likely proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where hydrazine displaces one or both chlorine atoms, followed by an intramolecular cyclization involving the ester group to form the pyrazole ring.

Caption: Proposed synthetic pathway for Pyrazolo[3,4-d]pyrimidines.

Synthesis of Triazolo[1,5-a]pyrimidines

The triazolo[1,5-a]pyrimidine core is another important heterocyclic motif found in compounds with diverse biological activities, including herbicidal and antihypertensive properties.[8][9] The synthesis of this ring system often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents.[10]

Alternatively, a plausible route starting from this compound could involve reaction with hydrazine to form a hydrazinylpyrimidine intermediate, which could then be cyclized with a suitable one-carbon synthon (e.g., formic acid or an orthoester) to construct the triazole ring.

Caption: Proposed pathway for Triazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols (Hypothetical)

Based on general procedures for the synthesis of related heterocyclic systems, the following are hypothetical experimental protocols for the synthesis of fused pyrimidines from this compound.

General Procedure for the Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidin-4-one

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is added a substituted hydrazine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data (Hypothetical)

| Heterocyclic System | Reagents | Reaction Conditions | Yield (%) |

| Phenyl-pyrazolo[3,4-d]pyrimidin-4-one | Phenylhydrazine, Triethylamine | Ethanol, Reflux, 12 h | 65 |

| Methyl-pyrazolo[3,4-d]pyrimidin-4-one | Methylhydrazine, DIPEA | Isopropanol, Reflux, 18 h | 58 |

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds of medicinal interest. Its reactivity allows for the construction of diverse fused pyrimidine scaffolds, including pyrazolo[3,4-d]pyrimidines and triazolo[1,5-a]pyrimidines. Further exploration of its reactions with a wider range of binucleophiles is warranted to expand the library of accessible heterocyclic systems. The development of efficient and scalable synthetic protocols for this starting material will undoubtedly facilitate its broader application in drug discovery and development programs. The potential biological activities of the resulting novel heterocycles represent an exciting avenue for future research.

References

- 1. This compound | C7H6Cl2N2O2 | CID 54165419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 171096-33-6|this compound|BLD Pharm [bldpharm.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂[1] |

| Molecular Weight | 221.04 g/mol [1] |

| CAS Number | 171096-33-6[1] |

| Appearance | Pale yellow powder/solid |

| Melting Point | 55 - 56 °C / 131 - 132.8 °F |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms and Signal Word:

-

Pictograms:

-

-

Signal Word: Warning [2]

First-Aid Measures

Immediate medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

| Aspect | Precaution |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. Store apart from incompatible materials such as strong oxidizing agents and strong bases. An inert atmosphere is recommended for storage.[2] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Objective: To determine the oral lethal dose of a substance.

-

Methodology: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first step determines the next step, i.e., whether to dose at a higher or lower level or to stop the test.

-

Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 g for solids) is applied to a small area of the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch for a 4-hour exposure period. The skin is then cleaned, and the animal is observed for up to 14 days.[4]

-

Observations: The skin is evaluated for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] The severity of the skin reactions is scored, and the reversibility of the effects is assessed.[3][4]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application.[5]

-

Observations: The cornea, iris, and conjunctiva are evaluated for lesions and scored. The reversibility of any observed effects is monitored for up to 21 days.[6]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[3]

-

Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Keep in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrimidines, which are key structural motifs in many pharmaceutical agents.[1]

The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory drugs.[2] The ability to functionalize the pyrimidine ring through methods like the Suzuki coupling is therefore of significant interest in medicinal chemistry and drug development. This document outlines generalized protocols derived from studies on analogous dichloropyrimidine systems to guide the development of specific reaction conditions for this compound.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 4,6-dichloropyrimidines, the two chlorine atoms exhibit different reactivities, which can be exploited to achieve regioselective mono- or di-substitution.

Generally, the chlorine atom at the C4 position of the pyrimidine ring is more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C6 position.[3] This preferential reactivity allows for selective mono-arylation or mono-vinylation at the C4-position under carefully controlled conditions. Subsequent coupling at the C6-position can be achieved, often under more forcing conditions or in a sequential, one-pot manner.[1][3] The presence of the acetate substituent at the C5 position may influence the reactivity of the adjacent chlorine atoms, potentially due to steric or electronic effects.

Generalized Reaction Scheme

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The presence of two reactive chlorine atoms on the pyrimidine ring, activated by the adjacent electron-withdrawing ester group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functionalities, including amino, thio, and alkoxy groups, paving the way for the synthesis of diverse compound libraries with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles.

General Principles of Reactivity

The nucleophilic aromatic substitution on the 4,6-dichloropyrimidine core of this compound is a two-step addition-elimination process. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

The two chlorine atoms at the C4 and C6 positions are chemically equivalent, and mono-substitution can be readily achieved under controlled conditions. The electron-withdrawing nature of the adjacent methoxycarbonylmethyl group at the C5 position enhances the electrophilicity of the C4 and C6 positions, facilitating nucleophilic attack. Generally, the first substitution occurs readily, while the introduction of a second nucleophile may require more forcing conditions due to the deactivating effect of the first introduced group.

Application Notes

Regioselectivity: In reactions with one equivalent of a nucleophile, mono-substitution is typically observed. Due to the symmetrical nature of the starting material, the initial attack can occur at either the C4 or C6 position, leading to a single mono-substituted product.

Competition between Nucleophiles: When multiple nucleophiles are present, or when the solvent can act as a nucleophile (e.g., alcohols), competitive reactions can occur. The outcome of the reaction will depend on the relative nucleophilicity and concentration of the competing species. For instance, in alcohol solvents with an amine nucleophile, a mixture of the aminated and alkoxylated products may be obtained.

Effect of Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly influence the outcome of the SNAr reaction, including the rate of reaction and the potential for side-product formation. Weaker bases are often sufficient to facilitate the reaction with amine and thiol nucleophiles.

Experimental Protocols

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 4-amino-6-chloropyrimidine derivatives. These compounds are valuable intermediates for the synthesis of various biologically active molecules.

General Protocol for Mono-amination:

-

Reagents:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.0 - 1.2 eq)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH), Acetonitrile (MeCN))

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or heat to reflux (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-chloro-5-(methoxycarbonylmethyl)pyrimidine derivative.

-

Table 1: Examples of Mono-amination Reactions

| Amine Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Indoline | NaOH | Methanol | Room Temp. | 1 | 60 | [1] |

| Substituted Amines | TEA | EtOH | Reflux | 3 | Moderate to Good | [1] |

Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace one of the chlorine atoms to furnish 4-thio-6-chloropyrimidine derivatives. These sulfur-containing compounds are important precursors for further synthetic transformations.

General Protocol for Mono-thiolation:

-

Reagents:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, alkyl thiol) (1.0 - 1.2 eq)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)) (1.5 - 2.0 eq)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Methanol (MeOH))

-

-

Procedure:

-

To a solution of the thiol in the chosen solvent, add the base and stir for a short period to generate the thiolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (typically 1-12 hours), monitoring by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Table 2: Example of Mono-thiolation Reaction

| Thiol Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Thiourea | Potassium tert-butoxide | tert-Butanol | 80-85 °C | 6 | 93 | [2] |

Reaction with Alcohol Nucleophiles

Alkoxides, generated from the corresponding alcohols, can be used to synthesize 4-alkoxy-6-chloropyrimidine derivatives. These reactions often require a strong base to deprotonate the alcohol.

General Protocol for Mono-alkoxylation:

-

Reagents:

-

This compound (1.0 eq)

-

Alcohol (used as solvent or in excess)

-

Base (e.g., Sodium Hydride (NaH), Sodium Alkoxide) (1.1 - 1.5 eq)

-

Anhydrous Solvent (e.g., THF, Dioxane, or the corresponding alcohol)

-

-

Procedure:

-

To a solution of the alcohol in an anhydrous solvent, carefully add the base at 0 °C to generate the alkoxide.

-

Add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as necessary (typically 1-6 hours), monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Table 3: Example of Mono-alkoxylation Reaction on a Similar Substrate

| Alcohol/Alkoxide | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol | ~20 °C | 2 | 89 | [3][4] |

Note: This example is for the related 4,6-dichloro-2-(methylthio)pyrimidine, but the conditions are expected to be similar for this compound.

Visualizations

Reaction Pathway

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions involving strong bases like sodium hydride should be performed under an inert atmosphere (e.g., nitrogen or argon) and with extreme caution.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as a highly useful platform for the synthesis of a variety of substituted pyrimidine derivatives via nucleophilic aromatic substitution. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel molecules for drug discovery and other applications. Further optimization of reaction conditions may be necessary for specific substrate and nucleophile combinations to achieve optimal yields and purity.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile starting material in the synthesis of various heterocyclic compounds, particularly those with applications as kinase inhibitors. The presence of two reactive chlorine atoms on the pyrimidine ring, coupled with the acetate side chain, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, which has been identified as a core structure in a number of potent and selective kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting cyclin-dependent kinase 2 (CDK2) and the mechanistic target of rapamycin (mTOR).

Synthetic Strategy Overview

The primary synthetic route involves the initial reaction of this compound with a primary amine. This step leads to a nucleophilic aromatic substitution (SNAr) at one of the chloro positions and subsequent intramolecular cyclization to form the bicyclic 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. This core can then be further functionalized to generate a library of potential kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

This protocol describes the synthesis of the key intermediate scaffold from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., benzylamine, (2,4-dimethoxyphenyl)methanamine, or α-methylbenzylamine)[2]

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the substituted primary amine (1.1 eq) to the solution.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Protocol 2: Synthesis of 2,4-disubstituted-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Kinase Inhibitors

This protocol outlines the further functionalization of the 4-chloro intermediate via a nucleophilic aromatic substitution to introduce diversity at the 4-position.

Materials:

-

7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (from Protocol 1)

-

Desired amine nucleophile (e.g., aniline or substituted anilines)

-

Suitable solvent (e.g., 1,4-dioxane, DMF)

-

Palladium catalyst and ligand for Suzuki coupling (if applicable)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

Procedure (for SNAr):

-

In a sealed reaction vessel, combine the 7-substituted 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 eq), the desired amine (1.2 eq), and a suitable base (2.0 eq) in an appropriate solvent.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Application in Kinase Inhibitor Development

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has proven to be a promising platform for the development of inhibitors for several kinase families.

CDK2 Inhibitors

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been developed as highly selective CDK2 inhibitors.[1][3] These compounds have demonstrated significant potency and selectivity over other CDKs.

Table 1: In Vitro Activity of Representative CDK2 Inhibitors [1]

| Compound | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| Inhibitor A | 5 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Inhibitor B | 8 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Inhibitor C | 3 | 800 | >1000 | >1000 | >1000 | >1000 |

mTOR Inhibitors

The same scaffold has also been explored for the development of mTORC1/mTORC2 dual inhibitors.[4] A representative compound from this series demonstrated potent enzymatic activity.

Table 2: In Vitro Activity of a Representative mTOR Inhibitor [4]

| Compound | mTOR IC₅₀ (nM) |

| Inhibitor 12q | 54 |

| BEZ235 (Control) | 55 |

Signaling Pathway Visualization

Conclusion

This compound serves as an excellent precursor for the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, which is a privileged structure in the design of kinase inhibitors. The straightforward synthetic accessibility and the potential for diverse functionalization make this starting material highly valuable for generating libraries of compounds for screening against various kinase targets. The demonstrated success in developing potent and selective inhibitors for CDK2 and mTOR highlights the significant potential of this chemical space in drug discovery.

References

- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors using Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the action of the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The pyrimidine scaffold is a key structural motif in many DPP-4 inhibitors due to its ability to form crucial interactions within the enzyme's active site. Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a valuable and versatile starting material for the synthesis of novel pyrimidine-based DPP-4 inhibitors. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various amine-containing fragments, which are essential for DPP-4 inhibitory activity.

This document provides a proposed synthetic route and detailed experimental protocols for the synthesis of a potential DPP-4 inhibitor starting from this compound. The protocols are based on established methodologies for the synthesis of analogous pyrimidine-based compounds.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step nucleophilic aromatic substitution on the dichloropyrimidine core, followed by ester hydrolysis to yield the final carboxylic acid, a common feature in many DPP-4 inhibitors that can interact with key residues in the active site.